4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one An Acetaminophen impurity.
Brand Name: Vulcanchem
CAS No.: 34523-34-7
VCID: VC21348764
InChI: InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6-
SMILES: CC(=NO)C1=CC=C(C=C1)O
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one

CAS No.: 34523-34-7

Cat. No.: VC21348764

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one - 34523-34-7

CAS No. 34523-34-7
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol
Standard InChI InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6-
Standard InChI Key BVZSQTRWIYKUSF-TWGQIWQCSA-N
Isomeric SMILES C/C(=N/O)/C1=CC=C(C=C1)O
SMILES CC(=NO)C1=CC=C(C=C1)O
Canonical SMILES CC(=NO)C1=CC=C(C=C1)O
Appearance White to Off-White Solid
Melting Point 142-144 °C

Chemical Properties and Structure

4-[1-(Hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one is characterized by its unique molecular structure consisting of a cyclohexa-2,5-dien-1-one core with an ethylidene group at position 1, to which a hydroxyamino group is attached. This structure contributes to its versatile chemical properties and reactivity profiles.

The compound belongs to the class of oximes due to the presence of the hydroxyamino functional group. Its molecular formula is C8H9NO2, with a molecular weight of 151.16 g/mol . It appears as a white to off-white solid or crystalline powder with a melting point ranging from 142-144°C.

Table 1: Physical and Chemical Properties of 4-[1-(Hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one

PropertyValue
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Physical StateWhite to Off-White Solid
AppearanceCrystalline Powder
Melting Point142-144°C
Boiling Point318.1 ± 25.0°C (predicted)
Density1.246 g/cm³
SolubilitySoluble in ethanol, insoluble in water

The compound's structure allows for various chemical reactions, particularly those involving the hydroxyamino group and the cyclohexa-2,5-dien-1-one moiety. The unique combination of these functional groups contributes to its chemical versatility and potential applications in organic synthesis.

The compound 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one is known by several names and identifiers, which are essential for researchers to locate and reference this compound in chemical databases and literature.

Common Names and Synonyms

The compound is also referred to by the following names:

  • 4'-Hydroxyacetophenone Oxime

  • p-Hydroxyacetophenone Oxime

  • 4-Hydroxyacetophenone oxime

  • 4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol (IUPAC name)

Chemical Identifiers

For identification purposes, the compound is associated with the following identifiers:

Table 2: Chemical Identifiers of 4-[1-(Hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one

IdentifierValue
CAS Number34523-34-7
InChIInChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6-
InChI KeyBVZSQTRWIYKUSF-TWGQIWQCSA-N
SMILESCC(=NO)C1=CC=C(C=C1)O
Isomeric SMILESC/C(=N/O)/C1=CC=C(C=C1)O
Canonical SMILESCC(=NO)C1=CC=C(C=C1)O
PubChem CID5357461

Synthesis and Preparation Methods

The synthesis of 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4'-hydroxyacetophenone with hydroxylamine. This process, often referred to as oximation, leads to the formation of the oxime derivative.

Laboratory Synthesis

A typical laboratory synthesis route involves:

  • Reaction of 4'-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as pyridine.

  • The reaction mixture is maintained at reflux until the starting material is consumed.

  • The product is then extracted using ethyl acetate.

  • Purification is achieved through recrystallization techniques.

Industrial Production

Industrial production methods may utilize a catalytic process, which involves:

  • Reacting 4'-hydroxyacetophenone with ammonia and hydrogen peroxide in the liquid phase.

  • Using a titanium-containing molecular sieve as a catalyst.

  • Optimizing reaction conditions for higher yield and purity.

A notable industrial process involves the preparation of 4'-hydroxyacetophenone oxime by reaction of 4-hydroxyacetophenone with hydroxylamine in caustic conditions, wherein the mother liquor obtained after crystallization of the oxime, together with the wash water, is recycled back and reused. This approach optimizes yield and reduces waste, making it environmentally sustainable.

Chemical Reactions and Mechanisms

4-[1-(Hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one participates in several chemical reactions, primarily due to the presence of the hydroxyamino group and the cyclohexa-2,5-dien-1-one core.

Beckmann Rearrangement

One of the most notable reactions is the Beckmann rearrangement, which converts the oxime to its corresponding amide. This reaction is particularly valuable in organic synthesis as it allows for the transformation of ketones to amides through oxime intermediates.

The mechanism of the Beckmann rearrangement involves:

  • Protonation of the oxime nitrogen.

  • Migration of the R group trans to the leaving group.

  • Formation of a nitrile intermediate.

  • Hydrolysis to form an amide.

The efficiency of this reaction can be influenced by factors such as pH and temperature, which affect both yield and selectivity towards desired products.

Other Reactions

The compound can also undergo other reactions including:

  • Oxidation and reduction reactions, particularly involving the oxime group.

  • Various nucleophilic and electrophilic substitutions, depending on the reaction conditions.

  • Interactions with enzymes and biomolecules in biological systems.

These reactions demonstrate the versatility of 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one in organic synthesis and its potential applications in medicinal chemistry.

Biological Activity and Pharmacological Properties

4-[1-(Hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one has been identified as an impurity of Acetaminophen (Paracetamol), a widely used analgesic and antipyretic drug. This association has led to investigations into its potential biological activities .

Enzyme Interactions

The compound has been implicated in interactions with key enzymes:

  • Cyclooxygenase-2 (COX-2): This enzyme is involved in inflammation and pain pathways. Inhibition of COX-2 can lead to anti-inflammatory and analgesic effects .

  • Hepatic N-acetyltransferase 2 (NAT2): This enzyme is involved in the metabolism of various drugs and xenobiotics. Its inhibition can affect the pharmacokinetics of drugs metabolized by this pathway .

Applications in Research and Industry

4-[1-(Hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one has several applications in research and industry due to its unique chemical properties and potential biological activities.

Chemical Applications

  • Synthetic Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.

  • Analytical Chemistry: It's used as a reagent in analytical chemistry and as a reference standard in quality control processes.

Pharmaceutical Applications

  • Drug Development: As an impurity of Acetaminophen, it's of interest in quality control and drug development processes .

  • Medicinal Chemistry: Its potential interactions with enzymes like COX-2 and NAT2 make it a compound of interest in medicinal chemistry for the development of new therapeutic agents .

Research Applications

  • Biochemical Research: It's used in studies focusing on enzyme inhibition, particularly those involving COX-2 and NAT2 .

  • Structure-Activity Relationship Studies: It serves as a model compound for understanding how structural features influence biological activities.

The versatility of 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one in these applications highlights its importance in both research and industrial settings.

Comparison with Similar Compounds

4-[1-(Hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one is structurally related to several other compounds, each with its own unique properties and applications.

Structurally Related Compounds

  • Acetophenone Oxime: Similar in structure but lacks the hydroxy group, which affects its solubility and reactivity.

  • 4'-Hydroxyacetophenone: Lacks the oxime group, resulting in different chemical properties and biological activities.

  • 4-[1-(Hydroxyamino)propylidene]cyclohexa-2,5-dien-1-one: Has a propyl group instead of an ethyl group, which may influence its lipophilicity and biological activity .

  • Cyclohexanone Oxime: Used in the production of ε-caprolactam through the Beckmann rearrangement, demonstrating the industrial importance of oximes.

Unique Properties

The uniqueness of 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one lies in the presence of both hydroxy and oxime groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This structural feature contributes to its potential applications in both organic synthesis and medicinal chemistry.

Table 3: Comparison of 4-[1-(Hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesPrimary Applications
4-[1-(Hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-oneC8H9NO2Contains both hydroxy and oxime groupsSynthetic intermediate, potential COX-2 inhibitor
Acetophenone OximeC8H9NOLacks the hydroxy groupOrganic synthesis
4'-HydroxyacetophenoneC8H8O2Lacks the oxime groupPharmaceutical precursor
4-[1-(Hydroxyamino)propylidene]cyclohexa-2,5-dien-1-oneC9H11NO2Has a propyl instead of ethyl groupSimilar to the title compound but with modified properties

Analytical Methods and Characterization

Characterization of 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one can be achieved through various analytical methods, which are essential for confirming its identity, purity, and quality for research and industrial applications.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): Provides information about the molecular structure, including the arrangement of hydrogen and carbon atoms.

  • Infrared Spectroscopy (IR): Identifies functional groups, such as the hydroxy and oxime groups characteristic of this compound.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, aiding in structural confirmation.

These spectroscopic techniques are fundamental for structure elucidation and purity assessment of 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one.

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Separates and identifies the compound, particularly useful for purity determination.

  • Gas Chromatography (GC): Analyzes the compound in gas phase, often used in conjunction with mass spectrometry (GC-MS).

  • Thin-Layer Chromatography (TLC): Provides a simple method for purity assessment and reaction monitoring.

These chromatographic techniques are essential for quality control and quantification of 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one in various applications.

Current Research and Future Perspectives

Current research on 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one is primarily focused on understanding its role as an intermediate in chemical synthesis and its potential biological activities.

Current Research Areas

  • Medicinal Chemistry: Investigation of its interactions with enzymes like COX-2 and NAT2, which are involved in important biological pathways .

  • Synthetic Methodology: Development of more efficient and sustainable methods for its synthesis and conversion to valuable products.

  • Analytical Chemistry: Improvement of methods for its detection and quantification, particularly as an impurity in pharmaceutical products .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications affect its biological activities, potentially leading to the development of new therapeutic agents.

  • Development of Derivatives: Creating derivatives with enhanced properties for specific applications in medicinal chemistry and other fields.

  • Mechanism of Action Studies: Elucidating the detailed mechanisms by which it interacts with enzymes like COX-2 and NAT2, providing insights into its potential therapeutic applications.

  • Toxicological Profiling: Assessing its safety profile for potential therapeutic applications, addressing an important gap in current knowledge.

The ongoing research into 4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one is likely to yield valuable insights and applications in various fields, particularly in medicinal chemistry and organic synthesis.

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